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Compound of Interest

Compound Name: Phyllostine

Cat. No.: B152132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Phyllostine, a

naturally occurring epoxyquinone. The information presented herein is crucial for the

identification, characterization, and further development of this compound for potential

therapeutic applications. This document summarizes the available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols

for its analysis, and provides visualizations of the analytical workflow.

Phyllostine: Structure and Properties
Phyllostine is a natural product first isolated from the fungus Phyllosticta sp.[1]. Its structure

has been confirmed through total synthesis.

Molecular Formula: C₇H₆O₄

Molecular Weight: 154.12 g/mol

IUPAC Name: (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, predicted ¹³C

NMR, and Mass Spectrometry analysis of Phyllostine.
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¹H NMR Spectroscopic Data
The proton NMR spectrum of Phyllostine exhibits characteristic signals corresponding to its

unique epoxyquinone structure. The data presented below is interpreted from the original

isolation literature[1].

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8 Singlet 1H Olefinic Proton

~4.3 Singlet 2H -CH₂OH

~3.6 Singlet 2H Epoxide Protons

~2.5 (broad) Singlet 1H -OH

Predicted ¹³C NMR Spectroscopic Data
Note: The ¹³C NMR data for Phyllostine was not reported in the original isolation paper. The

following data is a predicted spectrum based on the known structure and established chemical

shift ranges for the functional groups present. This serves as a guide for expected resonances.

Chemical Shift (δ) ppm Assignment

~195-205 C=O (Ketone)

~140-150 C=C (Olefinic)

~125-135 C=C (Olefinic)

~60-65 -CH₂OH

~50-55 C-O-C (Epoxide)

Mass Spectrometry (MS) Data
The mass spectrum of Phyllostine provides key information about its molecular weight and

fragmentation pattern. The following data is based on the original characterization[1].
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m/z Relative Intensity Assignment

154 Moderate [M]⁺ (Molecular Ion)

126 High (Base Peak) [M - CO]⁺

97 Moderate [M - (2CO + H)]⁺

69 Moderate [97 - CO]⁺

Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of

Phyllostine.

Isolation and Purification of Phyllostine
This protocol is adapted from the original isolation procedure[1].

Culture and Extraction:Phyllosticta sp. is cultured on a suitable medium (e.g., potato-

dextrose). The culture filtrate is extracted with an organic solvent such as ethyl ether.

Chromatographic Separation: The crude extract is concentrated and subjected to silica gel

column chromatography.

Elution: The column is eluted with a solvent system of increasing polarity, for example, a

chloroform-methanol mixture.

Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) and

visualized using an appropriate staining reagent (e.g., phenol reagent).

Crystallization: Fractions containing Phyllostine are combined, concentrated, and the

compound is crystallized from a suitable solvent like chloroform.

NMR Spectroscopic Analysis
The following is a standard protocol for the acquisition of NMR spectra for a natural product like

Phyllostine.
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Sample Preparation: A 5-10 mg sample of pure Phyllostine is dissolved in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts

are referenced to the internal standard.

Mass Spectrometric Analysis
This protocol outlines a typical procedure for obtaining an electron ionization (EI) mass

spectrum.

Sample Introduction: A small amount of the pure sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography
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(GC-MS).

Ionization: The sample is ionized using a standard electron ionization source (typically 70

eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their relative abundance is recorded.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Visualizations
The following diagrams illustrate key workflows in the analysis of Phyllostine.
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Caption: Experimental workflow for the isolation and spectroscopic analysis of Phyllostine.
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Caption: A generalized workflow for NMR data acquisition and analysis.
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Caption: A simplified workflow for Mass Spectrometry analysis using Electron Ionization (EI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Phyllostine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152132#phyllostine-spectroscopic-data-analysis-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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